6-溴-8-氯喹啉-4-胺

描述

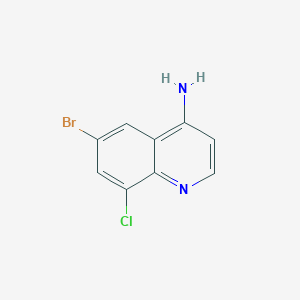

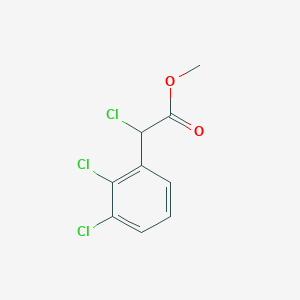

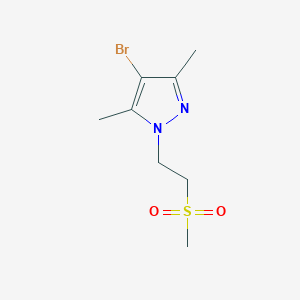

6-Bromo-8-chloroquinolin-4-amine is a chemical compound with the molecular formula C9H6BrClN2 and a molecular weight of 257.52 . It is a versatile material used extensively in scientific research. Its unique properties make it ideal for various applications, ranging from pharmaceutical studies to organic synthesis.

Synthesis Analysis

Quinoline, the core structure of 6-Bromo-8-chloroquinolin-4-amine, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of 6-Bromo-8-chloroquinolin-4-amine consists of a quinoline core, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . This compound is substituted at the 6th position by a bromine atom and at the 8th position by a chlorine atom .Chemical Reactions Analysis

Quinoline and its analogues, including 6-Bromo-8-chloroquinolin-4-amine, can undergo a wide range of chemical reactions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

6-Bromo-8-chloroquinolin-4-amine is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

抗癌药物开发

6-溴-8-氯喹啉-4-胺在合成具有显著抗癌特性的化合物中起着至关重要的中间体作用。例如,N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺的发现突显了该化合物在诱导凋亡和作为具有高血脑屏障穿透性的抗癌药物的功效中的作用,展示了其在治疗脑部和其他癌症类型中的潜力 (Sirisoma et al., 2009)。

合成化学应用

该化合物还在合成化学中得到广泛应用,有助于制备各种喹啉衍生物。对6-溴-4-甲基喹唑啉-2(1H)-酮的Knorr合成研究展示了其在生成进一步化学反应的起始物质中的实用性,突显了其在化学合成领域的重要性 (Wlodarczyk et al., 2011)。

抗菌特性

此外,从6-溴-8-氯喹啉-4-胺衍生的新8-硝基氟喹诺酮衍生物的合成和探索显示出有希望的抗菌特性。这突显了该化合物在开发具有潜在应用于治疗由各种细菌菌株引起的感染的新抗菌剂中的作用 (Al-Hiari et al., 2007)。

代谢物谱分析

在生化分析的背景下,6-溴-8-氯喹啉-4-胺衍生物被用于氨基基团代谢物的全面分析和定量。这种应用对于识别和定量各种具有生物学意义的化合物至关重要,从而有助于代谢组学和生化研究的进展 (Boughton et al., 2011)。

蛋白结构域的配体开发

该化合物的衍生物已被用于开发蛋白结构域的配体,例如Src同源物3 (SH3)结构域,该结构域在介导对各种生物过程至关重要的蛋白质相互作用方面发挥着重要作用。这一研究领域为针对蛋白质相互作用的治疗干预开辟了新途径 (Smith et al., 2008)。

安全和危害

The safety information for 6-Bromo-8-chloroquinolin-4-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

属性

IUPAC Name |

6-bromo-8-chloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGRLMCLMIODHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1527476.png)

![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)

![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)

![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)